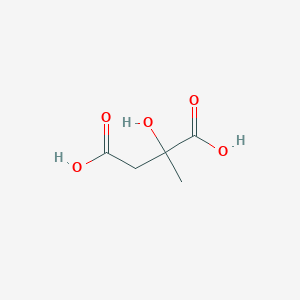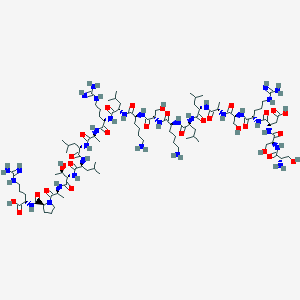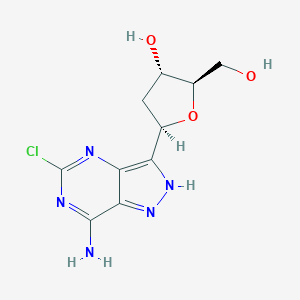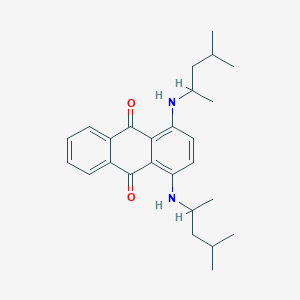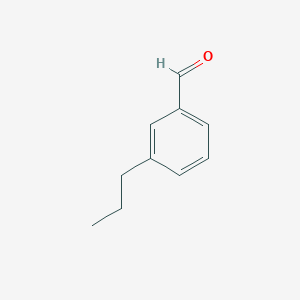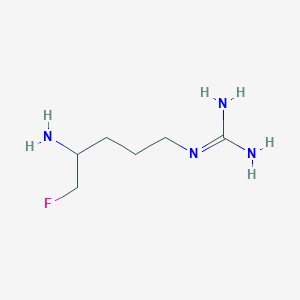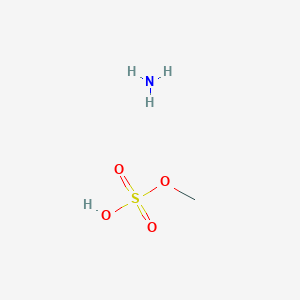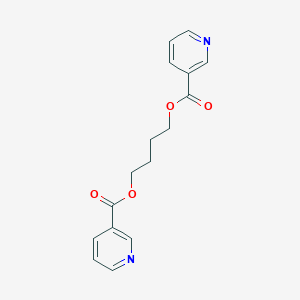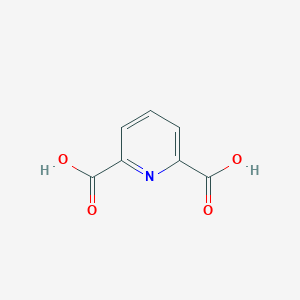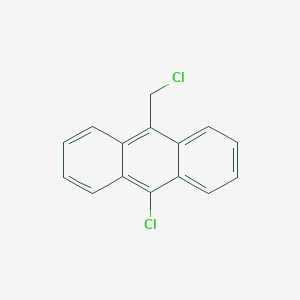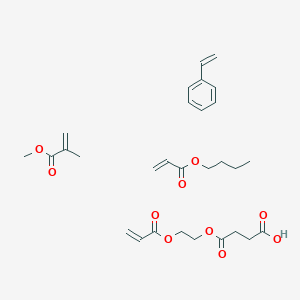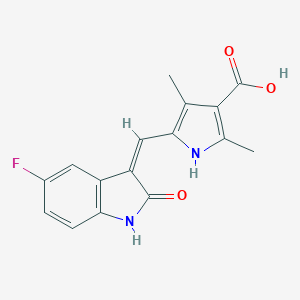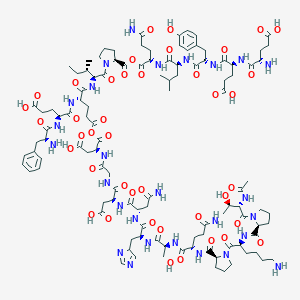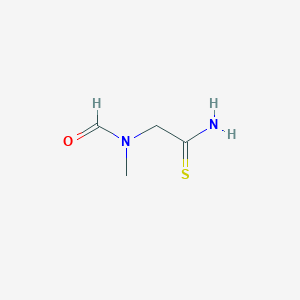
N-(2-amino-2-sulfanylideneethyl)-N-methylformamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-amino-2-sulfanylideneethyl)-N-methylformamide, also known as SAMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. SAMF is a sulfur-containing molecule that possesses a unique chemical structure, making it an attractive target for researchers interested in developing new drugs, catalysts, and materials.
作用機序
N-(2-amino-2-sulfanylideneethyl)-N-methylformamide exerts its biological activity by acting as a potent inhibitor of several enzymes involved in key metabolic pathways. For example, N-(2-amino-2-sulfanylideneethyl)-N-methylformamide inhibits the activity of ornithine decarboxylase, an enzyme involved in the biosynthesis of polyamines, which are essential for cancer cell growth and proliferation. Additionally, N-(2-amino-2-sulfanylideneethyl)-N-methylformamide inhibits the activity of aldose reductase, an enzyme involved in the development of diabetic complications.
生化学的および生理学的効果
N-(2-amino-2-sulfanylideneethyl)-N-methylformamide has been shown to possess several biochemical and physiological effects. For example, N-(2-amino-2-sulfanylideneethyl)-N-methylformamide has been found to induce apoptosis, a programmed cell death mechanism, in cancer cells. Moreover, N-(2-amino-2-sulfanylideneethyl)-N-methylformamide has been shown to decrease the levels of reactive oxygen species, which are implicated in several diseases, including cancer and diabetes. Additionally, N-(2-amino-2-sulfanylideneethyl)-N-methylformamide has been found to reduce inflammation, a key factor in many chronic diseases.
実験室実験の利点と制限
N-(2-amino-2-sulfanylideneethyl)-N-methylformamide possesses several advantages for laboratory experiments. It is a stable and easily synthesized compound that can be obtained in high purity. Moreover, N-(2-amino-2-sulfanylideneethyl)-N-methylformamide exhibits a broad range of biological activities, making it an attractive target for researchers interested in developing new drugs and therapies. However, N-(2-amino-2-sulfanylideneethyl)-N-methylformamide also has some limitations, including its low solubility in water, which can hinder its use in certain applications.
将来の方向性
There are several future directions for N-(2-amino-2-sulfanylideneethyl)-N-methylformamide research. One area of interest is the development of N-(2-amino-2-sulfanylideneethyl)-N-methylformamide-based drugs for the treatment of cancer and other diseases. Additionally, N-(2-amino-2-sulfanylideneethyl)-N-methylformamide can be used as a starting material for the synthesis of new catalysts and materials with unique properties. Moreover, further studies are needed to elucidate the molecular mechanisms underlying N-(2-amino-2-sulfanylideneethyl)-N-methylformamide's biological activity and to optimize its pharmacological properties.
Conclusion
In conclusion, N-(2-amino-2-sulfanylideneethyl)-N-methylformamide, or N-(2-amino-2-sulfanylideneethyl)-N-methylformamide, is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and material science. N-(2-amino-2-sulfanylideneethyl)-N-methylformamide exhibits a broad range of biological activities, including anticancer and antimicrobial activity, and possesses several advantages for laboratory experiments. Further research is needed to fully understand N-(2-amino-2-sulfanylideneethyl)-N-methylformamide's biological activity and to optimize its pharmacological properties for the development of new drugs and therapies.
合成法
The synthesis of N-(2-amino-2-sulfanylideneethyl)-N-methylformamide can be achieved through several methods. One common method involves the reaction between N-methylformamide and thioacetamide in the presence of a catalyst, such as zinc chloride. Another method involves the reaction between N-methylformamide and hydrogen sulfide gas in the presence of a base, such as sodium hydroxide. Both methods yield N-(2-amino-2-sulfanylideneethyl)-N-methylformamide as a white crystalline solid with high purity.
科学的研究の応用
N-(2-amino-2-sulfanylideneethyl)-N-methylformamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. N-(2-amino-2-sulfanylideneethyl)-N-methylformamide works by inhibiting the activity of enzymes involved in cancer cell growth and proliferation, leading to cell death. Moreover, N-(2-amino-2-sulfanylideneethyl)-N-methylformamide has been found to possess antimicrobial activity against several bacteria, including Staphylococcus aureus and Escherichia coli.
特性
CAS番号 |
108591-63-5 |
|---|---|
製品名 |
N-(2-amino-2-sulfanylideneethyl)-N-methylformamide |
分子式 |
C4H8N2OS |
分子量 |
132.19 g/mol |
IUPAC名 |
N-(2-amino-2-sulfanylideneethyl)-N-methylformamide |
InChI |
InChI=1S/C4H8N2OS/c1-6(3-7)2-4(5)8/h3H,2H2,1H3,(H2,5,8) |
InChIキー |
GCOBWUYETIWOOZ-UHFFFAOYSA-N |
SMILES |
CN(CC(=S)N)C=O |
正規SMILES |
CN(CC(=S)N)C=O |
同義語 |
Ethanethioamide, 2-(formylmethylamino)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)
